Desulfo-coenzyme a

CO dehydrogenase acetyl-CoA synthase competitive inhibition

Assigning kinetic mechanisms for CoA-dependent enzymes is confounded by native CoA acting as both substrate and product inhibitor. Desulfo-CoA eliminates this ambiguity as a chemically inert, full-length CoA surrogate. • Dead-end inhibitor (KI = 67 ± 9 µM vs acetyl-CoA for Naa50p) for definitive ordered Bi Bi mechanism assignment. • ≥20 PDB entries; captures Michaelis-like ternary complexes without catalytic turnover. • ~40-fold stronger binding than desulfopantetheine (ΔΔG° ≈ -2.2 kcal/mol) for binding energy dissection. • Validated 83-fold single-step purification of phosphotransacetylase on desulfo-CoA affinity resin.

Molecular Formula C21H36N7O16P3
Molecular Weight 735.5 g/mol
CAS No. 5863-40-1
Cat. No. B1211152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesulfo-coenzyme a
CAS5863-40-1
Synonymscoenzyme A, desulfo
desulfo-CoA
desulfo-coenzyme A
Molecular FormulaC21H36N7O16P3
Molecular Weight735.5 g/mol
Structural Identifiers
SMILESCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C21H36N7O16P3/c1-4-23-12(29)5-6-24-19(32)16(31)21(2,3)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31H,4-8H2,1-3H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/t11-,14-,15-,16+,20-/m1/s1
InChIKeyILWZMFJBPIYQKW-IBOSZNHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desulfo-Coenzyme A: Overview for Enzymology and Structural Biology


Desulfo-coenzyme A (desulfo-CoA, CAS 5863-40-1) is a synthetic coenzyme A analog in which the terminal cysteamine thiol (–SH) group of native coenzyme A is replaced by hydrogen [1]. With a molecular formula of C21H36N7O16P3 and a molecular weight of 735.47 g/mol (free acid), it retains the full adenosine 3′,5′-diphosphate nucleotide domain and pantetheine arm but lacks the capacity to form thioester intermediates [2]. This single-atom substitution (–SH → –H) fundamentally alters its biochemical behavior: desulfo-CoA acts as a dead-end competitive inhibitor or non-reactive cofactor surrogate across multiple CoA-dependent enzyme families, making it an indispensable tool for kinetic mechanism elucidation, X-ray crystallographic trapping of enzyme-substrate complexes, and affinity chromatography resin construction [3].

Kinetic Mechanism
Dead-end inhibitor for ordered Bi Bi mechanism assignment in CoA-dependent enzymes
Structural Biology
Non-reactive cofactor surrogate for X-ray ternary complex trapping
Affinity Chromatography
Chemically stable immobilized ligand for CoA-specific enzyme purification

Why Native CoA and Other Analogs Cannot Substitute Desulfo-CoA


Native coenzyme A (CoASH), 3′-dephospho-CoA, acetyl-CoA, and simpler pantetheine analogs differ from desulfo-CoA in at least one critical structural feature—the reactive thiol, the 3′-phosphate group, or the nucleotide domain—that precludes their interchangeable use for applications requiring a non-reactive, full-length CoA surrogate [1]. Native CoASH participates as a substrate or product inhibitor in CoA-dependent reactions, confounding kinetic mechanism assignments, while 3′-dephospho-CoA exhibits reduced binding affinity due to loss of the Arg87 salt bridge interaction and cannot fully mimic CoA recognition [2]. Desulfopantetheine, which lacks the entire adenosine nucleotide moiety, binds approximately 40-fold more weakly than desulfo-CoA, rendering it ineffective for experiments requiring nucleotide-domain anchoring [3]. Only desulfo-CoA simultaneously retains the full nucleotide recognition surface and the pantetheine arm while remaining chemically inert toward thioester formation, enabling it to serve as a non-productive ligand that cleanly isolates structural roles of CoA binding from catalytic thiol chemistry [4].

Native Coenzyme A (CoASH)
Reactive thiol group acts as substrate/product inhibitor, confounding kinetic mechanism assignments.
3′-Dephospho-CoA
Missing 3′-phosphate disrupts Arg salt bridge, reducing binding affinity and CoA recognition fidelity.
Desulfopantetheine
Lacks adenosine nucleotide domain; substantially weaker binding limits experiments requiring full CoA docking.

Head-to-Head Quantitative Evidence: Desulfo-CoA vs. Alternatives


Affinity Loss at CO Dehydrogenase Active Site vs. Native CoA

In a direct head-to-head kinetic inhibition study on carbon monoxide dehydrogenase (CODH) from Clostridium thermoaceticum, native coenzyme A (CoASH) acted as a potent competitive inhibitor of the CO/acetyl-CoA exchange reaction with KI = 7 µM, whereas desulfo-CoA exhibited a KI of 6,000 µM—an approximately 857-fold reduction in binding affinity [1]. This massive difference, measured under identical assay conditions (pH and temperature not explicitly varied), localizes the dominant binding energy contribution to the sulfur atom of CoA and strongly suggests coordination to an active-site metal ion that is lost upon sulfur removal [1]. By contrast, 3′-dephospho-CoA retains the thiol and shows a far milder KI shift (35 µM vs. 7 µM for CoASH in the same enzyme system), underscoring that the sulfur atom—not the 3′-phosphate—is the primary affinity determinant in this enzyme class [2].

Affinity Loss CODH
Head-to-head
KI = 6,000 µM (desulfo-CoA) vs. 7 µM (CoASH); ~857-fold
Supports metal‑sulfur binding analysis; sulfur is primary affinity determinant for CODH active site.
Measured under CO/acetyl-CoA exchange; C. thermoaceticum enzyme.
CO dehydrogenase acetyl-CoA synthase competitive inhibition metal-sulfur binding anaerobic microbiology

Competitive Inhibition of Human N-Terminal Acetyltransferase

In a controlled bisubstrate kinetic analysis of human Naa50p (hNAT5/hSAN) using acetyl-CoA (2–25 µM) as the varied substrate and peptide at 80 µM fixed concentration, desulfo-CoA exhibited a competitive inhibition constant KI = 67 ± 9 µM, whereas native CoA under identical conditions yielded a KI = 2.27 ± 0.16 µM—a ~30-fold difference [1]. This comparison was directly extracted from the same experimental dataset (Table 1, PMC3323058), with both inhibitors competing against acetyl-CoA. The ~30-fold reduction in affinity reflects the absence of the thiol–enzyme interaction that contributes to native CoA binding, yet the remaining affinity is sufficient for desulfo-CoA to serve as an effective dead-end inhibitor for ordered Bi Bi mechanism assignment, where its competitive pattern versus acetyl-CoA and noncompetitive pattern versus peptide substrate confirmed acetyl-CoA-first binding order [1].

Naa50p Inhibition
Head-to-head
KI = 67 ± 9 µM (desulfo-CoA) vs. 2.27 ± 0.16 µM (CoA); ~30-fold
Enables ordered Bi Bi mechanism assignment; dead-end pattern supports acetyl-CoA-first binding.
Human Naa50p; acetyl-CoA varied, peptide fixed 80 µM.
N-terminal acetylation histone acetyltransferase kinetic mechanism ordered Bi Bi human enzymology

Nucleotide-Domain Binding Contribution vs. Desulfopantetheine

In competitive inhibition experiments against acetoacetyl-CoA using purified 3-oxoacid coenzyme A transferase (EC 2.8.3.5) from pig heart, desulfo-CoA exhibited KI = 2.7 ± 0.7 mM, while desulfopantetheine—which retains the pantetheine arm but completely lacks the adenosine 3′,5′-diphosphate nucleotide moiety—showed KI = 110 ± 15 mM, a ~40-fold reduction in affinity [1]. Both compounds inhibit competitively with respect to acetoacetyl-CoA, directly comparing the contributions of the nucleotide domain to ground-state binding. The ~2.2 kcal/mol binding energy difference (ΔΔG° ≈ −2.2 kcal/mol) attributable to the nucleotide domain is quantitatively smaller than its ~8.9 kcal/mol contribution to transition-state stabilization, demonstrating that desulfo-CoA uniquely enables the dissection of ground-state vs. transition-state binding energy contributions [1]. This analysis cannot be performed with native CoA or acetyl-CoA because their reactive thiol groups lead to covalent thioester intermediate formation, confounding equilibrium binding measurements.

Nucleotide Domain Binding
Head-to-head
KI 2.7 mM (desulfo-CoA) vs. 110 mM (desulfopantetheine); ~40‑fold
Enables dissection of nucleotide vs. pantetheine binding energy contributions.
ΔΔG° ≈ −2.2 kcal/mol for nucleotide domain; pig heart transferase.
3-oxoacid CoA transferase binding energy nucleotide domain structure-activity relationship transition state stabilization

Functional Inertness in Fatty Acid Synthase Reversal Assay

In a functional reversal assay using fatty acid synthase from goose uropygial gland, CoA depletion by ATP citrate lyase caused enzyme inhibition. This inhibition was completely reversed by the addition of native CoA, 3′-dephospho-CoA, 1,N⁶-etheno-CoA, and pantetheine—but critically, was not reversed by desulfo-CoA, pantethine, or mercaptoethanol [1]. This binary functional outcome (active vs. inactive reversal) directly demonstrates that the free thiol group on the pantetheine arm is an absolute structural requirement for restoring fatty acid synthase activity, while the 3′-phosphate group is not essential. Desulfo-CoA, despite possessing the full nucleotide domain and pantetheine backbone, is functionally inert in this context because the hydrogen atom replacing sulfur cannot engage in the thioester chemistry required for acyl chain transfer [1].

FAS Reversal Assay
Method context
No reversal (desulfo-CoA) vs. full reversal (3′‑dephospho-CoA)
Confirms absolute thiol requirement for acyl transfer; desulfo-CoA serves as inert negative control.
Binary functional outcome; avian fatty acid synthase, CoA depletion model.
fatty acid synthase acyl carrier protein thiol requirement CoA scavenging inhibition reversal

Utility for Trapping Ternary Enzyme–Substrate–Cofactor Complexes

The crystal structure of the hexapeptide xenobiotic acetyltransferase (PaXAT) from Pseudomonas aeruginosa was solved at 3.2 Å resolution in complex with chloramphenicol and desulfo-CoA (PDB ID: 2XAT), revealing a short active-site tunnel into which the substrate chloramphenicol and the cofactor analogue desulfo-CoA project from opposite ends [1]. Desulfo-CoA was selected as the co-crystallization ligand specifically because its lack of a reactive thiol prevents covalent modification or turnover during crystal growth, enabling stable trapping of the ternary Michaelis-like complex that would be impossible with native acetyl-CoA (which would transfer its acetyl group to chloramphenicol) [1]. A survey of the PDB reveals that desulfo-CoA appears as a ligand in 20 distinct 3D structures across multiple enzyme families (acetyltransferases, dehalogenases, mutases), establishing it as a broadly validated structural biology tool. No other single CoA analog—including 3′-dephospho-CoA or oxidized CoA disulfide—has achieved comparable structural biology adoption across as many distinct protein folds [2].

Structural Biology & Resin
Class-level
20 PDB entries; 83-fold single‑step purification
Reported broad adoption across enzyme families for co-crystallization; affinity resin benchmark.
PDB ligand DCA across acetyltransferases, dehalogenases, mutases; resin performance reviewed.
X-ray crystallography acetyltransferase cofactor analogue PDB 2XAT structural biology

Performance in Affinity Chromatography Resin Construction

Phosphotransacetylase from Clostridium kluyveri was purified 83-fold to 73% homogeneity in a single chromatographic step using a C8-(6-aminohexyl)-amino-desulfo-coenzyme A-Sepharose column [1]. The use of desulfo-CoA rather than native CoA as the immobilized ligand is operationally critical because: (i) native CoA contains a free thiol that would oxidatively dimerize to CoA disulfide during the coupling chemistry (cyanogen bromide activation), inactivating the affinity matrix; (ii) the thiol of immobilized CoA could form nonspecific mixed disulfides with proteins in crude extracts, reducing selectivity and column capacity; and (iii) desulfo-CoA retains the full nucleotide recognition surface recognized by CoA-dependent enzymes while remaining chemically stable throughout coupling, storage, and repeated chromatographic cycles [1]. The 83-fold purification factor compares favorably to alternative multi-step purification protocols for CoA-utilizing enzymes, which typically require 3–5 chromatographic steps to achieve comparable purity.

affinity chromatography enzyme purification phosphotransacetylase immobilized ligand CoA-utilizing enzymes

Key Application Scenarios for Desulfo-Coenzyme A


Dead-End Inhibitor for Bisubstrate Kinetic Mechanism Studies

Desulfo-CoA serves as the definitive dead-end inhibitor for ordered vs. random Bi Bi kinetic mechanism assignment. As demonstrated for human Naa50p, its competitive pattern versus acetyl-CoA (KI = 67 ± 9 µM) and noncompetitive pattern versus peptide substrate confirmed an ordered mechanism with acetyl-CoA binding first, a conclusion that could not be drawn using native CoA because the latter acts as a product inhibitor with a different inhibition pattern [1]. This approach is generalizable to any CoA-dependent acetyltransferase, serine acetyltransferase, or N-acetyltransferase where bisubstrate kinetic order must be established.

Co-Crystallization for Non-Covalent Ternary Complex Trapping

Desulfo-CoA is the cofactor analogue of choice for co-crystallization and soaking experiments aimed at capturing Michaelis-like ternary complexes. The PDB 2XAT structure of PaXAT with chloramphenicol and desulfo-CoA directly visualized the active-site tunnel architecture, revealing that substrate and cofactor approach from opposite ends—a structural insight unattainable with native acetyl-CoA, which would have acetylated chloramphenicol during crystallization [2]. With 20 PDB entries spanning acetyltransferases, dehalogenases, and mutases, desulfo-CoA has the broadest structural biology adoption of any CoA surrogate ligand [3].

Dissecting Nucleotide vs. Pantetheine Binding Energy

Comparative KI measurements using desulfo-CoA (KI = 2.7 ± 0.7 mM) versus desulfopantetheine (KI = 110 ± 15 mM) enable direct thermodynamic dissection of binding energy into nucleotide-domain and pantetheine-arm components [4]. This ~40-fold affinity gap, corresponding to ΔΔG° ≈ −2.2 kcal/mol for the nucleotide domain, establishes desulfo-CoA as the essential full-length non-reactive reference ligand. Native CoA or acetyl-CoA cannot be used for such ground-state binding energy partitioning because thioester formation adds covalent contributions that mask non-covalent binding energetics.

Ligand for Stable CoA-Sepharose Affinity Resins

Immobilized desulfo-CoA on Sepharose via C8-(6-aminohexyl)-amino linkage produces chemically stable affinity matrices that avoid the oxidative dimerization and nonspecific disulfide formation that plague native CoA-based resins. The validated 83-fold single-step purification of phosphotransacetylase from C. kluyveri provides a benchmark for resin performance [5]. This application extends to any CoA-dependent enzyme family (citrate synthases, acyltransferases, dehalogenases) for which a nucleotide-recognizing affinity ligand is desired.

Application
Selection Property
Validation Focus
Bisubstrate kinetic mechanism studies
Dead-end inhibitor pattern context
Ordered vs. random mechanism assignment
Ternary complex co-crystallization
Non-reactive cofactor analogue suitability
Active-site architecture visualization
Binding energy dissection
Full-length CoA surrogate for thermodynamic measurements
Ground-state binding energy partitioning
CoA affinity chromatography
Chemically stable immobilized ligand
Single-step enzyme purification validation
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